4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl alcohol

Description

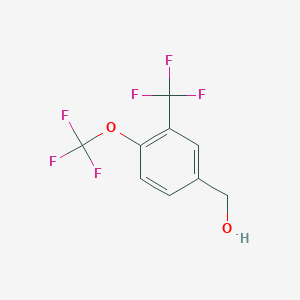

4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl alcohol (CAS: 1736-74-9) is a fluorinated aromatic alcohol characterized by two electron-withdrawing groups: a trifluoromethoxy (-OCF₃) group at the para position and a trifluoromethyl (-CF₃) group at the meta position relative to the hydroxymethyl (-CH₂OH) substituent on the benzene ring . This structure imparts high chemical stability, lipophilicity, and resistance to metabolic degradation, making it valuable in pharmaceutical and agrochemical synthesis. For instance, it serves as a precursor in click chemistry for synthesizing bioactive molecules .

Properties

Molecular Formula |

C9H6F6O2 |

|---|---|

Molecular Weight |

260.13 g/mol |

IUPAC Name |

[4-(trifluoromethoxy)-3-(trifluoromethyl)phenyl]methanol |

InChI |

InChI=1S/C9H6F6O2/c10-8(11,12)6-3-5(4-16)1-2-7(6)17-9(13,14)15/h1-3,16H,4H2 |

InChI Key |

UOFGWPSBLZZLFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CO)C(F)(F)F)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reduction Using Sodium Tetrahydroborate

- Reagent: Sodium tetrahydroborate (NaBH4)

- Solvent: Methanol

- Conditions: Room temperature (20°C), inert atmosphere

- Duration: 1 hour

Procedure:

The starting material, typically a corresponding benzaldehyde derivative, is dissolved in methanol under an inert atmosphere. Sodium tetrahydroborate is added to the solution, and the reaction mixture is stirred at room temperature for one hour. The reduction process selectively converts the aldehyde group to the alcohol without affecting the trifluoromethoxy or trifluoromethyl substituents.

Yield: Quantitative (near 100%) conversion to the desired benzyl alcohol.

- High yield

- Mild reaction conditions

- Inexpensive reducing agent

- Sensitivity to moisture and air due to NaBH4

- Requires inert atmosphere setup

Reduction Using Diisobutylaluminum Hydride (DIBAL)

- Reagent: Diisobutylaluminum hydride (DIBAL)

- Solvent: Tetrahydrofuran (THF)

- Conditions: Heated to 50°C under nitrogen atmosphere

- Duration: 2 hours

Procedure:

A solution of the precursor compound, such as a benzoic acid derivative, is prepared in THF. DIBAL in toluene is added dropwise while maintaining a nitrogen atmosphere. The mixture is heated to 50°C and stirred for two hours. After cooling to room temperature, the reaction mixture is quenched, typically with water or dilute acid, and extracted to isolate the product.

Yield: High conversion ratio with minimal byproduct formation.

- High selectivity for alcohol formation

- Effective for large-scale synthesis

- Requires careful handling of DIBAL due to its reactivity

- Elevated temperatures may necessitate specialized equipment

Comparative Analysis of Methods

| Parameter | Sodium Tetrahydroborate Reduction | DIBAL Reduction |

|---|---|---|

| Reagent Cost | Low | Moderate |

| Reaction Temperature | Room temperature | Elevated (50°C) |

| Reaction Time | 1 hour | 2 hours |

| Yield | Quantitative | High |

| Scalability | Moderate | High |

| Byproduct Formation | Minimal | Minimal |

Notes on Reaction Optimization

- Solvent Selection: Methanol provides a polar environment suitable for sodium tetrahydroborate, while THF stabilizes DIBAL complexes.

- Atmosphere Control: Both methods require an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

- Temperature Control: Precise temperature regulation improves yield and reduces byproducts.

- Workup Procedure: Proper quenching and extraction techniques are critical for isolating pure products.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzaldehyde or 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid.

Reduction: 4-(Trifluoromethoxy)-3-(trifluoromethyl)toluene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

The compound is utilized in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can lead to compounds with enhanced biological activities.

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown significant activity against MCF7 breast cancer cells, suggesting potential as a lead compound for anticancer therapies.

- Neuroprotective Effects : Derivatives of 4-(trifluoromethoxy)-3-(trifluoromethyl)benzyl alcohol have demonstrated neuroprotective properties, reducing oxidative stress in neuronal cells and potentially offering therapeutic benefits for neurodegenerative diseases.

- Anti-inflammatory Properties : The compound is also being explored for its anti-inflammatory effects, with studies indicating that it can modulate inflammatory pathways effectively .

Agrochemical Applications

The trifluoromethoxy group is known to enhance the efficacy of agrochemicals. This compound can serve as an intermediate in the synthesis of pesticides and herbicides, where its fluorinated structure contributes to increased stability and activity against pests.

- Pesticide Development : The synthesis of 4-substituted trifluoromethoxybenzene derivatives has been linked to improved performance in pest control formulations . The incorporation of trifluoromethyl groups often leads to enhanced biological activity and selectivity.

Material Science Applications

In material science, this compound is investigated for its potential use in liquid crystal displays (LCDs) and electronic chemicals.

- Liquid Crystals : The unique electronic properties imparted by the trifluoromethoxy group make this compound suitable for applications in liquid crystal technologies, where precise control over molecular orientation is crucial .

- Electronic Chemicals : Its stability and reactivity profile are advantageous in the formulation of electronic materials, contributing to the development of advanced electronic devices .

Synthesis and Methodology

The preparation of this compound typically involves multi-step synthetic routes.

Synthesis Overview

| Step | Reaction Type | Reagents Used | Yield |

|---|---|---|---|

| 1 | Chlorination | Benzaldehyde + Chlorinating agent | High |

| 2 | Fluoridation | Anhydrous HF | Moderate |

| 3 | Reduction | Reducing agents (e.g., LiAlH4) | High |

This synthesis pathway highlights the importance of controlling reaction conditions to achieve high yields and purities necessary for subsequent applications.

Case Study 1: Anticancer Activity

A study published by the American Chemical Society explored various benzyl alcohol derivatives, including this compound, revealing significant cytotoxicity against MCF7 cells with an IC50 value around 15 µM. This positions it as a promising candidate for further development in anticancer therapies.

Case Study 2: Neuroprotection

Research focused on neuroprotective effects demonstrated that derivatives could reduce markers of apoptosis in neuronal cells. This suggests a potential role in protecting against conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl alcohol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups : The presence of -CF₃ and -OCF₃ in the target compound enhances lipophilicity (LogP ~3.5) compared to analogs with -Cl (LogP 2.08) or -OCH₃ (LogP 1.45) .

- Positional Isomerism : 3-(Trifluoromethoxy)benzyl alcohol (meta-substituted) has a lower molecular weight (192.14 vs. 268.14) and distinct boiling point compared to the target compound .

Biological Activity

4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl alcohol is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. The trifluoromethyl groups enhance the compound's lipophilicity and metabolic stability, which may contribute to its pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C9H8F6O2

- Molecular Weight : 246.15 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of trifluoromethyl groups enhances the compound's ability to modulate biological pathways.

- Enzyme Inhibition : The compound has shown inhibitory effects on certain enzymes, which can lead to altered metabolic pathways. For instance, studies indicate that compounds with similar structures exhibit enhanced inhibition of serotonin uptake due to the presence of trifluoromethyl groups .

- Apoptosis Induction : Preliminary research suggests that this compound may induce apoptosis in cancer cell lines, potentially through the activation of caspases, which are crucial in programmed cell death.

Table 1: Biological Activity Overview

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits serotonin uptake; potential for antidepressant effects |

| Anticancer Activity | Induces apoptosis in specific cancer cell lines |

| Antimicrobial Effects | Exhibits activity against certain bacterial strains |

Case Studies

- Anticancer Research : A study investigated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as an anticancer agent .

- Enzyme Modulation : Research demonstrated that modifications in the benzyl structure with trifluoromethyl groups resulted in increased selectivity and potency for enzyme inhibition compared to non-fluorinated analogs. This was particularly evident in studies involving glucosyl imidate donors where selectivity improved significantly with the introduction of trifluoromethyl groups.

Pharmacological Implications

The unique properties of this compound position it as a candidate for drug development in various therapeutic areas:

- Antidepressants : Given its potential to inhibit serotonin uptake, it may serve as a lead compound for developing novel antidepressants.

- Cancer Therapy : Its ability to induce apoptosis suggests further exploration in oncology could yield new therapeutic strategies.

Q & A

Q. What are the common synthetic routes for 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl alcohol?

The compound can be synthesized via dehydroxylative trifluoromethoxylation or trifluoromethylation of benzyl alcohols. For example, metal-free methods using trifluoromethyl tosylate or Cu-catalyzed reactions with Chen’s reagent (methyl trifluorosulfonyldifluoroacetate) have been reported. These reactions typically proceed in polar solvents like DMF at elevated temperatures (80°C) and tolerate functional groups such as halides (–Br, –I) and electron-withdrawing substituents (–CN, –NO2). Electron-rich substrates generally yield higher conversions due to enhanced stabilization of intermediates .

Q. How is the compound characterized using NMR spectroscopy?

The compound’s structure (C8H7F3O, molecular weight 176.14 g/mol) is confirmed by H and C NMR. The benzyl alcohol proton (–CH2OH) typically resonates near δ 4.6–4.8 ppm, while the trifluoromethoxy (–OCF3) and trifluoromethyl (–CF3) groups produce distinct F NMR signals. For example, the –CF3 group in the para position shows a singlet around δ -63 ppm. Coupling patterns in aromatic protons further validate regiochemistry .

Q. What factors influence the stability of this compound during storage?

Stability is affected by exposure to moisture, oxidizing agents, and acid chlorides. The compound should be stored in a cool, dry environment (<25°C) in tightly sealed containers. Its boiling point (97–98°C at 11 mmHg) and density (1.337 g/cm³) suggest moderate thermal stability, but prolonged heating should be avoided. Hydroxyl group reactivity necessitates protection from nucleophilic or electrophilic contaminants .

Q. What solubility properties are critical for experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and halogenated solvents (e.g., dichloromethane). Solubility in water can be enhanced via co-solvents like ethanol or acetone. LogP (2.08) indicates moderate lipophilicity, which is relevant for partitioning studies in biphasic reactions .

Advanced Research Questions

Q. What reaction mechanisms are proposed for dehydroxylative trifluoromethylation of benzyl alcohols?

A Cu-catalyzed pathway is hypothesized, where the hydroxyl group is activated via phosphonium or iminium intermediates. The trifluoromethylating reagent (e.g., BBDFA) undergoes single-electron transfer with Cu(0), generating a trifluoromethyl radical that reacts with the benzyl alcohol-derived intermediate. However, alkyl alcohols remain unreactive under these conditions, suggesting a substrate-specific mechanism involving aryl stabilization of transition states .

Q. How do substituents on the benzyl ring influence reactivity in trifluoromethylation reactions?

Electron-donating groups (e.g., –OCH3) at the meta or para positions increase yields by stabilizing cationic or radical intermediates. Conversely, electron-withdrawing groups (e.g., –NO2) reduce reactivity due to destabilization of these intermediates. For example, 4-methyl-3-(trifluoromethyl)benzyl alcohol (CAS 261952-15-2) exhibits higher reactivity than its nitro-substituted analogs .

Q. How does the compound compare to structurally similar fluorinated benzyl alcohols in synthetic applications?

Compared to analogs like 3-fluoro-4-(trifluoromethoxy)benzyl alcohol (CAS 886498-99-3), the additional trifluoromethyl group in the title compound enhances electrophilicity, making it more reactive in nucleophilic substitutions. However, steric hindrance from the trifluoromethoxy group may reduce accessibility in bulky catalyst systems. Such comparisons are critical for optimizing reaction conditions .

Q. How can researchers address contradictions in reported reaction yields for this compound?

Discrepancies often arise from variations in reagent purity, solvent drying methods, or trace moisture. For example, aryl iodides may undergo undesired trifluoromethylation under standard conditions, leading to lower yields. Methodological controls include rigorous solvent drying, inert atmosphere use, and post-reaction purification via column chromatography or recrystallization. Validation via LC-MS or F NMR is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.